properties of amino trifluoromethanesulfonate
properties of amino trifluoromethanesulfonate
An In-Depth Technical Guide to the Properties and Applications of Ammonium Trifluoromethanesulfonate
This guide provides an in-depth analysis of ammonium trifluoromethanesulfonate (NH₄OTf), a versatile and highly functional salt. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comprehensive understanding of the compound's core properties, synthesis, and critical applications, grounded in established scientific principles and methodologies.
Introduction: Beyond a Simple Salt
Ammonium trifluoromethanesulfonate, also known as ammonium triflate, is the salt formed from the superacid, trifluoromethanesulfonic acid, and ammonia. While structurally simple, its utility in modern chemistry is significant. The trifluoromethanesulfonate (triflate, OTf) anion is an exceptionally stable, non-coordinating counter-ion, which imparts unique properties to the ammonium cation. This combination results in a thermally stable, water-soluble, crystalline solid that serves as a valuable reagent in catalysis, materials science, and, most pertinently for this guide, advanced organic synthesis.[1][2][3]
In the context of drug development, the synthesis of nitrogen-containing heterocycles (e.g., pyridines, imidazoles) is a cornerstone of medicinal chemistry.[4][5] Ammonium trifluoromethanesulfonate serves as a high-purity, thermally stable source of both a Brønsted acid proton and an ammonia equivalent, making it an excellent reagent for multicomponent reactions that build these complex molecular scaffolds.[6][7] This guide will elucidate the properties that make it a superior choice in specific synthetic contexts and provide actionable protocols for its synthesis and application.
Physicochemical and Spectroscopic Properties
The physical properties of ammonium trifluoromethanesulfonate are summarized in the table below. Its high melting point and thermal stability are direct consequences of its ionic nature and the stability of the triflate anion.[8][9]
Table 1: Physicochemical Properties of Ammonium Trifluoromethanesulfonate
| Property | Value | Source(s) |
| CAS Number | 38542-94-8 | [10] |
| Molecular Formula | CF₃SO₃NH₄ | [8] |
| Molecular Weight | 167.11 g/mol | [7][11] |
| Appearance | White crystalline powder or lumps | [2][8] |
| Melting Point | 224-226 °C | [3][8][12] |
| Solubility | Highly soluble in water; soluble in polar solvents. | [1][8] |
Spectroscopic Profile
Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the compound's functional groups. Key absorptions include:
-
~3190 cm⁻¹ & ~3089 cm⁻¹: Attributed to the N-H antisymmetric and symmetric stretching of the ammonium (NH₄⁺) cation, respectively.
-
~1226 cm⁻¹ & ~1027 cm⁻¹: Corresponding to the asymmetric and symmetric stretching of the S=O bonds in the triflate (SO₃) group.
-
~1164 cm⁻¹: A strong absorption from the C-F stretching of the trifluoromethyl (CF₃) group.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent protons of the ammonium cation (NH₄⁺). The chemical shift is solvent-dependent but typically appears around 7.0 ppm in D₂O. In some cases, this signal may appear as a 1:1:1 triplet due to coupling with the ¹⁴N nucleus (I=1), though often the signal is broadened by quadrupolar relaxation.
-
¹⁹F NMR: The fluorine NMR spectrum is characterized by a sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is typically observed around -79 ppm relative to CFCl₃.[14][15] This signal is a reliable indicator of the triflate anion's presence and purity.
Synthesis and Purification
Ammonium trifluoromethanesulfonate is readily synthesized via a straightforward acid-base neutralization reaction. The protocol below describes a standard laboratory-scale preparation.
Experimental Protocol: Synthesis of Ammonium Trifluoromethanesulfonate
Causality: This procedure leverages the strong acidic nature of trifluoromethanesulfonic acid and the basicity of ammonium hydroxide. The reaction is highly exothermic and driven to completion by the formation of the stable salt and water. The use of an ice bath is critical for controlling the reaction temperature and preventing excessive fuming. Diethyl ether is used to precipitate the salt from the aqueous solution due to the salt's poor solubility in non-polar organic solvents.
Materials:
-
Trifluoromethanesulfonic acid (TfOH)
-
Ammonium hydroxide solution (28-30% NH₃)
-
Deionized water
-
Diethyl ether (anhydrous)
-
0°C Ice bath
Procedure:
-
In a fume hood, carefully add 15.0 g (0.10 mol) of trifluoromethanesulfonic acid to a 250 mL Erlenmeyer flask containing a magnetic stir bar.
-
Place the flask in an ice bath and allow it to cool to 0-5 °C with gentle stirring.
-
Slowly add ammonium hydroxide solution dropwise to the cold, stirring acid. Monitor the pH of the solution using pH paper. Continue addition until the solution is neutral (pH ≈ 7). Caution: The reaction is highly exothermic.
-
Once neutralized, remove the flask from the ice bath and allow it to warm to room temperature.
-
Transfer the aqueous solution to a larger beaker (500 mL). While stirring vigorously, slowly add 200 mL of cold diethyl ether. A white precipitate of ammonium trifluoromethanesulfonate will form.
-
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid twice with 50 mL portions of cold diethyl ether to remove any residual water.
-
Dry the product under high vacuum for several hours to yield pure, crystalline ammonium trifluoromethanesulfonate. The product is hygroscopic and should be stored in a desiccator.[12]
Caption: Workflow for the synthesis of ammonium trifluoromethanesulfonate.
Applications in Drug Development and Organic Synthesis
The primary utility of ammonium trifluoromethanesulfonate in a drug development context is its role in the synthesis of nitrogen-containing heterocycles. It serves as a superior alternative to ammonium acetate or ammonium chloride in reactions where the anion's non-coordinating nature is beneficial or where higher thermal stability is required.
Key Application: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and reliable multicomponent reaction for generating dihydropyridines, which are precursors to pyridines and are themselves important scaffolds in medicinal chemistry (e.g., nifedipine, a calcium channel blocker).[16][17] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[17][18]
Causality: In this reaction, ammonium triflate acts as the ammonia source. Its dissociation provides both the ammonia nucleophile required for enamine formation and the proton (from NH₄⁺) needed to catalyze the initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. The non-nucleophilic triflate anion does not interfere with the reaction intermediates, leading to cleaner reactions and higher yields compared to salts like ammonium chloride, where the chloride ion can sometimes participate in side reactions. Metal triflates, such as Yb(OTf)₃ or Sc(OTf)₃, are often used as Lewis acid catalysts to further accelerate this transformation.[7]
Caption: Mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
This protocol is adapted from established procedures for the Hantzsch reaction, highlighting the role of an ammonium salt.[7]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium trifluoromethanesulfonate (1.2 mmol)
-
Ytterbium (III) triflate [Yb(OTf)₃] (0.05 mmol, 5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium trifluoromethanesulfonate (1.2 mmol), and Yb(OTf)₃ (5 mol%).
-
Add ethanol (5 mL) and a magnetic stir bar.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Note: For less reactive aldehydes, gentle heating (e.g., 50 °C) may be required.
-
Upon completion (typically 4-8 hours), a solid product will often precipitate from the solution.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 1,4-dihydropyridine derivative.
Safety, Handling, and Storage
Ammonium trifluoromethanesulfonate is an irritant and requires careful handling using appropriate personal protective equipment (PPE).
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][12][19]
-
Handling: Handle in a well-ventilated area or a fume hood. Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[19][20]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]
-
-
Storage: The compound is hygroscopic. Store in a tightly sealed container in a cool, dry place, preferably in a desiccator to prevent moisture absorption.[12]
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